2-(4-Iodobenzoyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Iodobenzoyl)oxolane typically involves the reaction of 4-iodobenzoic acid with oxolane derivatives under specific conditions. One practical method involves using Oxone® in aqueous solution under mild conditions at room temperature . This method is advantageous as it avoids contamination by hazardous by-products and provides high yields .
Chemical Reactions Analysis
2-(4-Iodobenzoyl)oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hypervalent iodine compounds, which are useful as organocatalysts.
Reduction: Reduction reactions can convert the iodine group to other functional groups.
Substitution: The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include Oxone®, various reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Iodobenzoyl)oxolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Iodobenzoyl)oxolane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways depend on the specific context in which the compound is used. For example, in organic synthesis, it acts as a building block for more complex molecules .
Comparison with Similar Compounds
2-(4-Iodobenzoyl)oxolane can be compared with other compounds containing the 4-iodobenzoyl group. Similar compounds include:
2-Iodosobenzoic acid: Used as a green oxidant with excellent recyclability.
2-Iodoxybenzoic acid: Another hypervalent iodine compound used in various oxidation reactions.
Properties
IUPAC Name |
(4-iodophenyl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h3-6,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGUUNWVSSBRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.